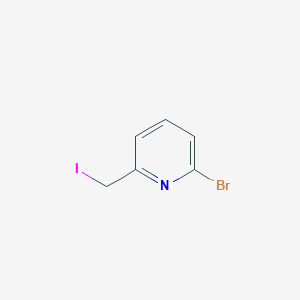![molecular formula C9H9NO2 B14245869 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile CAS No. 212374-03-3](/img/structure/B14245869.png)
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of a benzonitrile group attached to a 1,2-dihydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of an ionic liquid as a co-solvent and catalyst, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of ionic liquids as recycling agents and catalysts is a notable advancement in this regard . These methods not only improve yield and efficiency but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, primary amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 3-[(1S)-1,2-Dihydroxyethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dihydroxyethyl group allows for hydrogen bonding and other interactions that influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1S)-1-Hydroxyethyl]benzonitrile
- 3,4-Dihydroxybenzonitrile
- 4-Hydroxy-3-methoxybenzonitrile
Uniqueness
3-[(1S)-1,2-Dihydroxyethyl]benzonitrile is unique due to the presence of both hydroxyl groups on the ethyl substituent, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse range of applications .
Properties
CAS No. |
212374-03-3 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-[(1S)-1,2-dihydroxyethyl]benzonitrile |
InChI |
InChI=1S/C9H9NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,9,11-12H,6H2/t9-/m1/s1 |
InChI Key |
DTBZIKXQEKAHFC-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](CO)O)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C(CO)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)


![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)

![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)

![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)



